molecular formula C10H17F3O B2819397 (2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol CAS No. 2248216-02-4

(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol

Cat. No.: B2819397
CAS No.: 2248216-02-4
M. Wt: 210.24
InChI Key: NBCQSRPLOHRKMC-UEJVZZJDSA-N
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Description

(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or radical addition.

    Attachment of the Propanol Moiety: The final step involves the addition of the propanol group, which can be achieved through various methods, including Grignard reactions or reduction of corresponding ketones.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to modulation of signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[3-(Difluoromethyl)cyclohexyl]propan-1-ol
  • (2R)-2-[3-(Methyl)cyclohexyl]propan-1-ol
  • (2R)-2-[3-(Chloromethyl)cyclohexyl]propan-1-ol

Uniqueness

(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

(2R)-2-[3-(trifluoromethyl)cyclohexyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h7-9,14H,2-6H2,1H3/t7-,8?,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCQSRPLOHRKMC-UEJVZZJDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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